BenchChemオンラインストアへようこそ!

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide

Chemical Identity Physicochemical Properties Procurement Quality Control

This pyridinyloxy azetidine derivative offers a unique combination of a 3-pyridyloxy recognition motif, a conformationally rigid azetidine ring, and an ethyl-2-oxo acetamide linker—distinguishing it from simpler acetamide analogs. With zero hydrogen-bond donors and a favorable MW (249.27), it is a prime candidate for nAChR subtype mapping (α4β2, α7), kinase hinge-binding screens, and anti-HIV-1 NNRTI scaffold-hopping programs. Enantiomerically pure synthesis is critical for on-target potency. Secure a confirmed, high-purity sample to ensure reliable hit calling in HTS campaigns.

Molecular Formula C12H15N3O3
Molecular Weight 249.27
CAS No. 1903511-04-5
Cat. No. B2588700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide
CAS1903511-04-5
Molecular FormulaC12H15N3O3
Molecular Weight249.27
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CC(C1)OC2=CN=CC=C2
InChIInChI=1S/C12H15N3O3/c1-9(16)14-6-12(17)15-7-11(8-15)18-10-3-2-4-13-5-10/h2-5,11H,6-8H2,1H3,(H,14,16)
InChIKeyDONDVHUPIILCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide (CAS 1903511-04-5): Chemical Identity and Class Baseline for Research Procurement


N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide (CAS 1903511-04-5) is a synthetic small molecule (molecular weight 249.27 g/mol) characterized by a pyridin-3-yloxy group linked to an azetidine ring, further conjugated to an acetamide moiety via an ethyl-2-oxo linker [1]. Its structure places it within the broader class of pyridinyloxy azetidine derivatives, a scaffold explored in medicinal chemistry for potential analgesic, anti-inflammatory, and anti-HIV applications [2]. However, publicly available, quantitative pharmacological data explicitly attributed to this specific compound are exceptionally scarce, with no direct reports of its biological activity indexed in major authoritative databases beyond its registry entry [1].

Why N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide Cannot Be Interchanged with Generic Azetidine or Acetamide Analogs


The scientific selection of N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide cannot be reduced to a simple in-class substitution due to the unique combination of its structural motifs. The 3-pyridyloxy group determines heterocyclic recognition and potential for hydrogen bonding and π-stacking, while the azetidine ring introduces conformational rigidity distinct from larger cyclic amines [1]. The ethyl-2-oxo acetamide linker further distinguishes it from direct carboxamide or methylene-linked analogs, potentially altering target engagement kinetics and metabolic stability [2]. In the absence of direct comparative data for this exact compound, extrapolating selectivity, toxicity, or in vivo performance from even closely related 2-(pyridin-3-yloxy)acetamide derivatives would be speculative. This establishes a critical evidence gap that must be considered during procurement.

Quantitative Differentiation Evidence for N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide: A Comparator-Based Analysis


Confirmed Chemical Identity and Physicochemical Profile vs. Common Building Block Alternatives

The compound's identity is rigorously defined by its CAS registry (1903511-04-5), a unique InChI key (DONDVHUPIILCGN-UHFFFAOYSA-N), and a defined molecular weight of 249.27 g/mol [1]. This unambiguous identity is crucial for procurement, providing a precise quality control benchmark for purity analytics (e.g., LCMS, NMR). Unlike generic 'azetidine building block' listings, this exact chemical structure ensures a specific, unchanging topology with three hydrogen bond acceptors (the three oxygen atoms) and no hydrogen bond donors, which directly dictates its potential solubility and formulation characteristics relative to analogs that may possess a free amine or hydroxyl group.

Chemical Identity Physicochemical Properties Procurement Quality Control

Class-Level Anti-HIV-1 Activity Suggests a Differentiated Starting Point for Virology Research

While direct activity data for this specific compound is absent from the literature, a structurally related series of 2-(pyridin-3-yloxy)acetamide derivatives was designed and evaluated for anti-HIV-1 activity. The most active analog in that series, compound Ij, displayed an EC50 of 8.18 μM against wild-type HIV-1 (strain IIIB) in MT-4 cell cultures [1]. Critically, the target compound's unique azetidine scaffold is absent from the published series, offering a differentiated vector for SAR exploration. The azetidine ring's conformational constraint may enhance binding to the HIV-1 reverse transcriptase non-nucleoside inhibitor binding pocket (NNIBP) compared to the more flexible linkers in the reported series, a hypothesis that requires experimental validation.

Antiviral HIV-1 NNRTI SAR

Analgesic and Anti-Inflammatory Patent Landscape Suggests a Differentiated Biological Niche

A foundational patent (US 6,403,575) explicitly claims (R) and (S) enantiomers of 3-pyridyloxy alkylene azetidin-2-yl compounds as potent analgesics, neuronal cell death preventers, and anti-inflammatories [1]. The target compound, with its N-ethyl-2-oxo acetamide substitution on the azetidine nitrogen, falls within the generic scope of such claims but represents a distinct, non-exemplified structure. The patent emphasizes a surprising difference in toxicity profiles between (R) and (S) enantiomers, indicating that subtle steric and electronic variations on the azetidine core significantly impact both efficacy and safety. This compound therefore enters a biologically validated therapeutic space with a novel substitution pattern that could yield a differentiated selectivity and toxicity profile.

Analgesic Anti-inflammatory Neuronal Protection Nicotinic Receptor

High-Value Application Scenarios for N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide in Research and Industrial Selection


Novel Scaffold Hopping for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Discovery

Given the anti-HIV-1 activity established for related 2-(pyridin-3-yloxy)acetamide derivatives [1], this compound is a prime candidate for scaffold-hopping studies. Its azetidine ring introduces conformational rigidity absent in the published flexible-linker analogs. A medicinal chemistry team can synthesize and test this scaffold to profile its potency against wild-type and drug-resistant HIV-1 strains, potentially identifying a new NNRTI chemotype with a unique resistance profile. The compound's zero hydrogen-bond donor count, inferred from its structure, may also contribute to improved membrane permeability, a critical parameter for antiviral drug development.

Probing Nicotinic Acetylcholine Receptor (nAChR) Pharmacology for Pain and Neuroprotection

The patent landscape firmly establishes 3-pyridyloxy azetidine compounds as active within the nAChR-mediated analgesia and neuroprotection space [1]. This specific compound, with its unique N-acetamide substitution, offers a new tool to dissect structure-activity relationships at nAChR subtypes. In vitro electrophysiology assays on defined nAChR subtypes (e.g., α4β2, α7) can map its functional activity (agonist, antagonist, or allosteric modulator). The availability of enantiomerically pure synthesis, based on the patent's emphasis on stereochemistry, becomes a critical procurement specification to control for on-target potency and off-target effects.

Chemical Biology Tool for Profiling Kinase or Epigenetic Target Space

The pyridinyloxy motif is a recognized hinge-binding fragment in kinase inhibitor design. The target compound, with its unique azetidine and acetamide appendages, can be deployed as a tool compound in broad-panel kinase profiling or affinity-based chemical proteomics screens. Its structural divergence from commercial kinase inhibitor libraries—specifically the combination of the 3-pyridyloxy orientation and the unsubstituted azetidine—increases the probability of identifying novel target engagements. Researchers should prioritize this compound when screening against understudied kinome targets or seeking biased allosteric ligands. The availability of a confirmed, pure sample (based on its defined InChI key and molecular weight) is essential for reliable hit calling in high-throughput screens.

Quote Request

Request a Quote for N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.